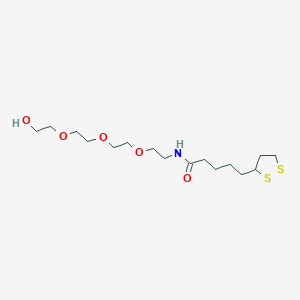

Lipoamido-PEG3-OH

Description

Propriétés

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO5S2/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)4-2-1-3-15-5-14-23-24-15/h15,18H,1-14H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNNKKYGPYWQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoamido-PEG3-OH: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, properties, and applications of Lipoamido-PEG3-OH, a versatile heterobifunctional linker for advanced drug delivery and targeted protein degradation.

Introduction

This compound is a specialized chemical compound that integrates a lipoamide moiety with a three-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique architecture makes it a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). The lipoamide group provides a robust anchor to gold surfaces and can engage in disulfide exchange, the hydrophilic PEG linker enhances solubility and provides spatial separation, and the terminal hydroxyl group offers a versatile handle for further chemical modification.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications with detailed experimental protocols, and a comparative analysis with similar compounds.

Physicochemical Properties

This compound is a well-characterized molecule with defined physical and chemical properties crucial for its application in sensitive biological systems.

| Property | Value | Reference |

| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide | [1] |

| Molecular Formula | C₁₆H₃₁NO₅S₂ | [1] |

| Molecular Weight | 381.55 g/mol | [1] |

| CAS Number | 1342764-64-0 | [1] |

| Appearance | Solid powder or viscous liquid (depending on purity and storage conditions) | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF.[1] | [1] |

| Storage Conditions | Recommended at -20°C under an inert atmosphere to prevent degradation.[1] | [1] |

Key Applications and Experimental Protocols

This compound has emerged as a critical building block in two significant areas of biomedical research: the functionalization of gold nanoparticles for targeted drug delivery and the synthesis of PROTACs for induced protein degradation.

Gold Nanoparticle Functionalization

The lipoamide group of this compound has a high affinity for gold surfaces, enabling the stable functionalization of gold nanoparticles (AuNPs). This surface modification enhances the biocompatibility and stability of AuNPs in biological media and provides a platform for attaching targeting ligands or therapeutic payloads.

This protocol is adapted from a method for functionalizing gold nanoparticles with a similar lipoamide-PEG compound and can be applied to this compound.[3]

Materials:

-

Gold nanoparticles (e.g., 25 nm colloidal gold solution)

-

This compound

-

Sodium phosphate buffer (5 mM, pH 7.4)

-

Sodium hydroxide (for pH adjustment)

-

Human Serum Albumin (HSA), 0.5% solution

-

Centrifuge

-

Buffer A: 5 mM sodium phosphate buffer, pH 7.33, containing 0.05% HSA

Procedure:

-

Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.

-

Prepare a stock solution of this compound in 5 mM sodium phosphate buffer, pH 7.4.

-

To 1 mL of the pH-adjusted colloidal gold, add the this compound solution to achieve the desired final concentration (e.g., 4–32 µg/mL).[3]

-

Incubate the mixture at room temperature for 2 hours with gentle agitation.

-

To saturate the nanoparticle surface and prevent aggregation, add 25 µL aliquots of 0.5% HSA solution four times, with a 2-minute interval between each addition.

-

Incubate for an additional 10 minutes at room temperature.

-

Centrifuge the mixture at 13,000 x g for 15 minutes.

-

Carefully remove the supernatant and resuspend the pellet in Buffer A.

-

Repeat the centrifugation and resuspension steps two more times to wash the functionalized nanoparticles.

-

After the final wash, resuspend the pellet in the desired volume of Buffer A. The functionalized nanoparticles are now ready for downstream applications.

PROTAC Synthesis

This compound serves as a heterobifunctional linker in the synthesis of PROTACs.[1] PROTACs are chimeric molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The hydroxyl group of this compound can be derivatized to connect to a POI-binding ligand, while the lipoamide end is typically modified to attach to an E3 ligase ligand. The PEG3 spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase.[4]

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is released and can induce the degradation of another POI molecule.[5]

Comparative Analysis

This compound is part of a broader family of PEGylated lipoamide derivatives. The choice of linker depends on the specific application, with variations in the PEG chain length and the terminal functional group.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Applications | Reference |

| This compound | C₁₆H₃₁NO₅S₂ | 381.55 | Versatile linker for PROTACs and bioconjugation with a terminal hydroxyl for further derivatization. | [1] |

| Lipoamido-PEG2-OH | C₁₄H₂₇NO₄S₂ | 337.50 | Shorter PEG chain, potentially reducing steric hindrance in some applications. | [1] |

| Lipoamido-PEG3-Azide | C₁₆H₃₀N₄O₄S₂ | 406.56 | Terminal azide group for "click chemistry" reactions, enabling efficient and specific conjugation. | [1] |

| Lipoamide-PEG3-Maleimide | C₂₅H₄₁N₃O₇S₂ | 559.74 | Terminal maleimide group for covalent attachment to thiol-containing biomolecules. | [6] |

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug development and nanotechnology. Its well-defined structure, combining a gold-binding lipoamide moiety, a biocompatible PEG spacer, and a reactive hydroxyl group, provides a robust platform for a wide range of bioconjugation applications. From the creation of sophisticated nanoparticle-based drug delivery systems to the synthesis of targeted protein degraders, this compound offers a reliable and adaptable solution for advancing modern therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their scientific endeavors.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Lipoamido-PEG3-alcohol, 1342764-64-0 | BroadPharm [broadpharm.com]

- 3. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoamide-PEG3-Mal, 1314378-19-2 | BroadPharm [broadpharm.com]

Lipoamido-PEG3-OH: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lipoamido-PEG3-OH, a heterobifunctional linker critical in the fields of targeted protein degradation and advanced drug delivery. This document outlines its chemical structure, physicochemical properties, and key applications, supported by experimental methodologies and workflow visualizations.

Core Chemical Structure and Properties

This compound is a specialized chemical linker that integrates three key functional moieties:

-

A Lipoamide Group: Featuring a cyclic disulfide bond, this group serves as a robust anchor to metal surfaces, particularly gold, making it ideal for the functionalization of nanoparticles. The lipoamide's dithiolane ring can also facilitate interactions with cell membranes.[1]

-

A PEG3 Spacer: A hydrophilic triethylene glycol (PEG) chain enhances the overall water solubility of the molecule and any conjugate it is attached to.[1][2][3] This property is crucial for improving the pharmacokinetics of therapeutic molecules.[4][5][6]

-

A Terminal Hydroxyl Group: A primary alcohol (-OH) at the terminus provides a reactive site for further chemical modification, such as esterification or etherification, allowing for its conjugation to a wide range of molecules like drugs, targeting ligands, or probes.[1][2][3]

The combination of these features makes this compound a versatile tool for bridging different chemical entities, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of drug delivery vehicles.[1][5][7]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)pentanamide | [7] |

| CAS Number | 1342764-64-0 | [2][7] |

| Molecular Formula | C₁₆H₃₁NO₅S₂ | [3][7] |

| Molecular Weight | 381.55 g/mol | [2][7] |

| Appearance | Solid Powder or Viscous Liquid | [1][7] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water and polar organic solvents (DMSO, DMF) | [1] |

| Storage Conditions | -20°C, under inert gas, protected from light | [1][3] |

| Predicted Boiling Point | 573.8 ± 40.0 °C | [2] |

| Predicted pKa | 14.36 ± 0.10 | [2] |

| Predicted Density | 1.158 ± 0.06 g/cm³ | [2] |

Comparative Analysis with Similar Linkers

This compound belongs to a broader class of PEGylated linkers. Its properties are best understood in comparison to its structural analogs.

| Compound Name | Key Difference | Primary Application Advantage |

| This compound | Terminal Hydroxyl (-OH) group | Versatile for subsequent conjugation via ester or ether linkages. |

| Lipoamido-PEG2-OH | Shorter PEG2 spacer | Preferred for applications requiring less steric hindrance.[1] |

| Lipoamido-PEG3-Azide | Terminal Azide (-N₃) group | Enables "click chemistry" (e.g., CuAAC) for highly efficient ligation.[1] |

| Lipoamido-PEG3-Mal | Terminal Maleimide group | Reacts specifically with thiols (-SH) to form stable thioether bonds.[8] |

Experimental Protocols

This section details representative methodologies for the synthesis, characterization, and application of this compound.

Representative Synthesis Protocol

The synthesis of this compound is typically achieved via an amide coupling reaction between lipoic acid and an amino-PEGylated alcohol. The following is a representative, two-step protocol.

Step 1: Activation of Lipoic Acid

-

Dissolve α-Lipoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.

-

Add N-Hydroxysuccinimide (NHS, 1.1 eq) and Dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours until a white precipitate (dicyclohexylurea) forms.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of lipoic acid.

-

Filter the reaction mixture to remove the precipitate and concentrate the filtrate under reduced pressure to yield the crude NHS-activated lipoic acid.

Step 2: Amide Coupling

-

Dissolve 1-Amino-11-hydroxy-3,6,9-trioxaundecane (Amino-PEG3-OH, 1.0 eq) and the crude NHS-activated lipoic acid (1.05 eq) in anhydrous Dimethylformamide (DMF).

-

Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours under an argon atmosphere.

-

Monitor the reaction by TLC or LC-MS for the formation of the desired product.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound as a pure solid or viscous oil.

Characterization and Purity Assessment

1. Structural Confirmation:

-

¹H NMR: The proton NMR spectrum should confirm the presence of all key structural elements: characteristic peaks for the dithiolane ring protons of the lipoamide moiety, a prominent signal around 3.6 ppm corresponding to the repeating methylene protons of the PEG3 backbone, and signals corresponding to the alkyl chain and amide bond.

-

¹³C NMR: The carbon spectrum should show distinct signals for the carbons in the dithiolane ring, the PEG backbone (typically around 70 ppm), the carbonyl carbon of the amide, and the terminal carbon bearing the hydroxyl group.

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry should show a prominent ion peak corresponding to the calculated molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺).

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.

-

Method: A C18 column is used with a gradient elution system, commonly involving water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid).

-

Detection: The eluent is monitored using a UV detector (e.g., at 214 nm for the amide bond) or an Evaporative Light Scattering Detector (ELSD). The purity is determined by the peak area percentage of the main product peak relative to all other peaks.

Protocol for Gold Nanoparticle Functionalization

This protocol is adapted from methodologies used for functionalizing gold surfaces with lipoamide-PEG derivatives.

-

Preparation of Gold Nanoparticles (AuNPs): Start with a colloidal suspension of commercially available or freshly prepared AuNPs (e.g., 25 nm diameter) in an appropriate buffer.

-

pH Adjustment: Adjust the pH of the AuNP suspension to ~7.5 using a dilute solution of sodium hydroxide.

-

Incubation with this compound:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 5 mM sodium phosphate, pH 7.4).

-

Add the this compound solution to the AuNP suspension at a predetermined concentration (e.g., 4–32 µg/mL).

-

Incubate the mixture at room temperature for 2 hours with gentle shaking. The dithiolane ring will open and form strong dative bonds with the gold surface.

-

-

Surface Saturation (Blocking):

-

To prevent aggregation and block any remaining bare gold surfaces, add a blocking agent such as Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA).

-

Add 0.5% HSA in aliquots every 2 minutes and incubate for an additional 10 minutes.

-

-

Purification:

-

Centrifuge the mixture at high speed (e.g., 13,000 x g) for 15 minutes to pellet the functionalized AuNPs.

-

Carefully remove the supernatant containing unbound linker and blocking agent.

-

Resuspend the pellet in a fresh buffer solution. Repeat this wash step two more times to ensure the removal of all impurities.

-

-

Characterization: The resulting functionalized nanoparticles can be characterized by UV-Vis spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (for size and surface charge), and Transmission Electron Microscopy (TEM) (for morphology).

Key Applications and Visualized Workflows

This compound is primarily used in two cutting-edge areas of drug development: as a linker in PROTACs and for creating "stealth" drug delivery nanoparticles.

Application in PROTACs

In a PROTAC molecule, the linker is a critical component that connects a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. The PEG3 chain in this compound provides the necessary flexibility and length to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the POI. The PEG moiety also improves the solubility and cell permeability of the entire PROTAC molecule.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. Lipoamido-PEG3-alcohol, 1342764-64-0 | BroadPharm [broadpharm.com]

- 3. chempep.com [chempep.com]

- 4. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lookchem.com [lookchem.com]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

Lipoamido-PEG3-OH: A Technical Guide to its Mechanism of Action in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoamido-PEG3-OH is a heterobifunctional chemical linker that has garnered significant interest in the fields of targeted protein degradation and drug delivery. Its unique tripartite structure, consisting of a lipoamide moiety, a triethylene glycol (PEG3) spacer, and a terminal hydroxyl group, provides a versatile platform for the synthesis of complex bioactive molecules. This technical guide delves into the core mechanism of action of this compound, with a focus on its applications in Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for drug delivery.

Physicochemical Properties

This compound is a water-soluble molecule due to its hydrophilic PEG chain, a critical property for its utility in biological systems.[1] The lipoamide group contains a disulfide bond, which is key to its functionality, particularly in binding to metal surfaces. The terminal hydroxyl group offers a reactive handle for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 1342764-64-0 | [2] |

| Molecular Formula | C16H31NO5S2 | [2] |

| Molecular Weight | 381.55 g/mol | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | Dry, dark, and at -20°C | [2] |

Mechanism of Action in Targeted Protein Degradation (PROTACs)

This compound serves as a flexible linker in the synthesis of PROTACs. PROTACs are innovative therapeutic agents that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2]

The core mechanism involves a PROTAC molecule simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]

The this compound linker plays a crucial role in this process:

-

Spatial Orientation: The length and flexibility of the PEG3 chain are critical in allowing the two ends of the PROTAC to adopt a conformation that enables the formation of a stable and productive ternary complex.[]

-

Solubility and Permeability: The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.[5]

While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following table presents representative data for PROTACs with similar short-chain PEG linkers to illustrate the impact of linker length on degradation efficiency.

| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | VHL Ligand | PEG4 | 1.8 | >95 | HeLa |

| BRD4 | VHL Ligand | PEG6 | 0.9 | >95 | HeLa |

| ERRα | VHL Ligand | PEG3 | 30 | ~80 | MCF7 |

| ERRα | VHL Ligand | PEG5 | 10 | ~90 | MCF7 |

This table presents representative data from various studies on PROTACs with short-chain PEG linkers to illustrate the general principles of linker optimization. The specific values can vary significantly based on the target protein, E3 ligase, and cell line.

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Mechanism of Action in Drug Delivery (Nanoparticle Functionalization)

The lipoamide moiety of this compound provides a robust anchor for the functionalization of gold nanoparticles (AuNPs).[2] The disulfide bond in the lipoic acid can readily form a stable dative bond with the gold surface.[6] This allows for the creation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface.

This PEGylated surface offers several advantages for drug delivery:

-

Stealth Effect: The PEG layer reduces opsonization (the process of marking particles for phagocytosis), thereby decreasing clearance by the reticuloendothelial system and prolonging circulation time.

-

Enhanced Solubility and Stability: The hydrophilic PEG chains prevent aggregation of the nanoparticles in biological fluids.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenic responses.

-

Platform for Further Conjugation: The terminal hydroxyl group of this compound can be further modified to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

Cellular Uptake of Functionalized Nanoparticles

The cellular uptake of this compound functionalized nanoparticles is a complex process influenced by factors such as nanoparticle size, surface charge, and the presence of targeting ligands. Generally, nanoparticles are internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The PEGylation of nanoparticles has been shown to influence their cellular uptake, with longer PEG chains sometimes leading to reduced uptake due to steric hindrance.

Caption: Cellular uptake of functionalized nanoparticles.

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a general framework for assessing the degradation of a target protein induced by a PROTAC synthesized using a this compound linker.[3]

1. Cell Culture and Treatment:

- Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[3]

- Prepare a stock solution of the PROTAC in DMSO.

- Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]

2. Cell Lysis:

- After treatment, wash the cells twice with ice-cold PBS.[3]

- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

- Scrape the cells and collect the lysate.[3]

- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[3]

- Collect the supernatant containing the protein lysate.[3]

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[3]

4. SDS-PAGE and Western Blotting:

- Normalize the protein concentration of all samples.

- Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[3]

- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[3]

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

- Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]

- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.[3]

5. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the target protein band intensity to the corresponding loading control.

- Calculate the percentage of protein degradation relative to the vehicle-treated control.

- Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]

A[label="Cell Seeding"];

B[label="PROTAC Treatment"];

C [label="Cell Lysis"];

D [label="Protein Quantification"];

E [label="SDS-PAGE"];

F [label="Western Blot Transfer"];

G [label="Immunoblotting"];

H [label="Detection & Analysis"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Caption: Experimental workflow for Western Blot analysis.

Protocol 2: Synthesis of this compound Containing Heterobifunctional Molecules

This protocol outlines a general strategy for the synthesis of a heterobifunctional molecule, such as a PROTAC, using this compound. The specific reaction conditions will need to be optimized based on the nature of the ligands.

1. Activation of the Hydroxyl Group of this compound:

- The terminal hydroxyl group of this compound can be activated for conjugation. A common method is to convert it to a more reactive group, such as a tosylate or a mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

- Alternatively, it can be converted to an amine or an azide for use in amide coupling or click chemistry reactions.

2. Synthesis of Ligand-Linker Intermediates:

- Amide Coupling: If one of the ligands has a carboxylic acid group, it can be activated (e.g., using HATU or EDC/NHS) and then reacted with an amine-functionalized Lipoamido-PEG3 linker.

- Click Chemistry: If one ligand is modified with an azide and the other with an alkyne, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to conjugate the two parts via the Lipoamido-PEG3 linker (which would also need to be appropriately functionalized with a complementary azide or alkyne).[7]

3. Final Conjugation Step:

- The two ligand-linker intermediates are then reacted together to form the final heterobifunctional molecule.

4. Purification and Characterization:

- The final product is purified using techniques such as flash column chromatography or preparative HPLC.

- The structure and purity of the synthesized molecule are confirmed by analytical methods like NMR (1H and 13C), mass spectrometry (MS), and HPLC.

Conclusion

This compound is a valuable and versatile tool in modern drug discovery. Its well-defined structure and chemical properties make it an effective linker for the construction of PROTACs, enabling the targeted degradation of disease-causing proteins. Furthermore, its ability to functionalize nanoparticles provides a promising avenue for the development of advanced drug delivery systems with improved pharmacokinetic and biocompatibility profiles. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for harnessing its full potential in the development of novel therapeutics.

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. Lipoic Acid Gold Nanoparticles Functionalized with Organic Compounds as Bioactive Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

The Strategic Role of Lipoamido-PEG3-OH in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[2]

This technical guide provides an in-depth exploration of the role of Lipoamido-PEG3-OH, a commercially available linker building block, in the design of novel PROTACs. While specific examples of PROTACs incorporating this compound are not yet prevalent in peer-reviewed literature, this guide will extrapolate its potential functions based on the known properties of its constituent parts: the lipoamido moiety (derived from lipoic acid) and the short polyethylene glycol (PEG3) chain.

Chemical Profile of this compound

This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][5][6] Its key chemical features are detailed below.

| Property | Value | Reference |

| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-(2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}ethyl)pentanamide | [5] |

| CAS Number | 1342764-64-0 | [5] |

| Molecular Formula | C16H31NO5S2 | [5] |

| Molecular Weight | 381.55 g/mol | [5] |

| Appearance | Solid Powder | [5] |

| Purity | ≥98% | [5] |

The Dual Functionality of this compound in PROTAC Design

The unique structure of this compound suggests a dual role in modulating the properties of a PROTAC.

The PEG3 Linker: A Modulator of Physicochemical Properties

The three-unit polyethylene glycol (PEG) chain is a well-established component in PROTAC design, known to impart several beneficial properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.[7]

-

Improved Cell Permeability: By balancing the overall lipophilicity, the PEG linker can favorably influence the PROTAC's ability to cross cell membranes.[7]

-

Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the optimal orientation of the POI and the E3 ligase, which is necessary for the formation of a stable and productive ternary complex.[7]

The Lipoamido Moiety: A Potential Bioactive and Targeting Element

The lipoamido group, derived from lipoic acid, introduces a unique set of potential functionalities not commonly found in other PROTAC linkers:

-

Redox Modulation: Lipoic acid is a potent antioxidant and a key cofactor in mitochondrial energy metabolism. Its presence in a PROTAC linker could potentially modulate the cellular redox environment.

-

Mitochondrial Targeting: Given its role in mitochondrial dehydrogenases, the lipoamido moiety could potentially direct the PROTAC to the mitochondria, which may be advantageous for targeting mitochondrial proteins or influencing cellular metabolic pathways.

-

Novel Interactions: The dithiolane ring of lipoic acid could engage in unique interactions with the target protein or the E3 ligase, potentially influencing the stability and conformation of the ternary complex.

Quantitative Data Presentation: Exemplary Performance of PEG-Containing PROTACs

While specific quantitative data for PROTACs utilizing this compound is not yet available, the following tables provide representative data for other PROTACs that employ PEG linkers. This data illustrates the key parameters used to evaluate PROTAC efficacy.

Table 1: Illustrative In Vitro Degradation Efficacy of a Hypothetical PROTAC-Lipoamido-PEG3

| Parameter | Value | Description |

| Target Protein | e.g., BRD4 | Bromodomain-containing protein 4 |

| E3 Ligase Recruited | e.g., Cereblon (CRBN) | A common E3 ligase used in PROTACs |

| DC50 | 10-100 nM | Concentration of PROTAC required to degrade 50% of the target protein |

| Dmax | >90% | Maximum percentage of target protein degradation |

| Cell Line | e.g., HeLa, MCF-7 | Human cell lines used for in vitro assays |

Table 2: Exemplary Binding Affinities of a Hypothetical PROTAC-Lipoamido-PEG3

| Binding Interaction | KD (nM) | Technique |

| PROTAC to Target Protein | 50-200 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |

| PROTAC to E3 Ligase | 100-500 nM | ITC or SPR |

| Ternary Complex (POI-PROTAC-E3) | 10-50 nM | SPR |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis.

Step 1: Activation of this compound

-

Dissolve this compound in an anhydrous solvent (e.g., dichloromethane).

-

Add a suitable activating agent (e.g., p-toluenesulfonyl chloride or mesyl chloride) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the activated linker by flash column chromatography.

Step 2: Conjugation to POI and E3 Ligase Ligands

-

This step can be performed in a stepwise or convergent manner. For a stepwise approach, react the activated linker with the E3 ligase ligand (e.g., a thalidomide derivative with a free amine or hydroxyl group) under appropriate conditions.

-

Purify the linker-E3 ligase conjugate.

-

Activate the terminal group of the linker and react it with the POI ligand.

-

Alternatively, in a convergent approach, the POI ligand and E3 ligase ligand can be functionalized with orthogonal reactive groups (e.g., an azide and an alkyne for "click" chemistry) and then conjugated to a bifunctionalized Lipoamido-PEG3 linker.

-

Purify the final PROTAC product using preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Mandatory Visualizations

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Caption: A typical experimental workflow for the design and evaluation of a novel PROTAC.

Conclusion

This compound represents an intriguing, yet underexplored, building block for the design of novel PROTACs. Its PEG3 component offers established advantages in terms of improving the physicochemical properties of the resulting PROTAC. The lipoamido moiety introduces a unique potential for bioactive and targeting functions that warrant further investigation. While the absence of published data on PROTACs specifically incorporating this linker necessitates the use of extrapolated and exemplary information, the foundational principles and experimental methodologies outlined in this guide provide a robust framework for researchers to begin exploring the potential of this compound in their targeted protein degradation research. As the field of PROTACs continues to evolve, the exploration of novel linkers with unique functionalities, such as those potentially offered by this compound, will be crucial in developing the next generation of highly effective and specific protein degraders.

References

- 1. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xcessbio.com [xcessbio.com]

- 6. This compound | PROTAC Linker | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

Lipoamido-PEG3-OH for Gold Nanoparticle Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Lipoamido-PEG3-OH as a surface modification agent for gold nanoparticles (AuNPs). This bifunctional linker, featuring a lipoic acid anchor for strong attachment to gold surfaces and a hydrophilic polyethylene glycol (PEG) chain terminating in a hydroxyl group, offers enhanced stability, biocompatibility, and further functionalization potential for AuNPs in various biomedical applications, including drug delivery, diagnostics, and therapeutics.

Core Concepts: The Role of this compound in AuNP Functionalization

This compound is a heterobifunctional linker designed for the surface modification of gold nanoparticles. Its structure consists of three key components:

-

Lipoic Acid Moiety: This cyclic disulfide provides a robust bidentate thiol linkage to the gold surface, forming a stable self-assembled monolayer (SAM). This strong interaction is crucial for preventing ligand desorption and maintaining the integrity of the functionalized nanoparticle.[1]

-

Triethylene Glycol Spacer (PEG3): The short PEG chain imparts hydrophilicity to the nanoparticles, improving their colloidal stability in aqueous solutions and reducing non-specific protein adsorption (biofouling). This "stealth" property is critical for in vivo applications, as it can prolong circulation time and minimize uptake by the reticuloendothelial system (RES).[2]

-

Terminal Hydroxyl Group (-OH): This functional group serves as a versatile handle for the covalent attachment of a wide range of molecules, including drugs, targeting ligands (e.g., peptides, antibodies), and imaging agents.[3][4]

The use of this compound offers a significant advantage over simple thiol-PEG linkers by providing a more stable anchoring to the gold surface, which is particularly important for applications requiring long-term stability in biological environments.

Quantitative Data on Functionalized Gold Nanoparticles

The functionalization of gold nanoparticles with this compound and similar PEGylated ligands leads to measurable changes in their physicochemical properties. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 381.55 g/mol | [5] |

| Chemical Formula | C16H31NO5S2 | [5] |

| Purity | ≥95% | [3][4] |

| Appearance | Solid Powder | [5] |

| Storage Condition | -20°C | [3][4] |

Table 2: Characterization of Gold Nanoparticles Before and After Functionalization

| Parameter | Before Functionalization (Citrate-capped AuNPs) | After Functionalization (PEGylated AuNPs) | Reference |

| Hydrodynamic Diameter (DLS) | |||

| AuNP Core Size: ~15 nm | ~20 nm | ~105 nm (with 48 kDa mPEG-SH) | [6] |

| AuNP Core Size: 51 nm | 51.27 ± 1.62 nm (in water) | 268.12 ± 28.45 nm (in culture medium) | [7] |

| Zeta Potential | |||

| Citrate-capped AuNPs | ~ -35 mV | ~ -1 mV (with 20 kDa mPEG-SH) | [6] |

| Synthesized PEG-AuNPs | - | -8.419 mV | [7] |

| Ligand Packing Density | |||

| 3-mercaptopropionic acid (short-chain ligand) | - | 7.8 ± 1.2 nm⁻² (for 5-100 nm AuNPs) | [1][8] |

| Thiolated PEG (2.1 kDa) | - | 3.93 PEG/nm² | [6] |

| Thiolated PEG (51.4 kDa) | - | 0.31 PEG/nm² | [6] |

Table 3: Stability of Functionalized Gold Nanoparticles

| Condition | Observation for PEGylated AuNPs | Reference |

| High Salt Concentration (NaCl) | Stable in up to 500 mM NaCl | [9] |

| Biological Media (e.g., PBS with BSA) | Stable, with some influence from PEG capping density | [10] |

| Storage | Can be stored at 4°C for at least 27 days without loss of function | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with this compound.

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing monodisperse spherical gold nanoparticles with a diameter of approximately 15-20 nm.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Ultrapure water (18.2 MΩ·cm)

Procedure:

-

Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of gold salt in ultrapure water.

-

In a clean flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to black, and finally to a deep red or wine color, indicating the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-30 minutes.

-

Remove the heat source and continue stirring until the solution cools to room temperature.

-

Characterize the synthesized citrate-capped AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak, typically around 520 nm for ~20 nm particles) and Dynamic Light Scattering (DLS) for size and zeta potential.

Functionalization of Gold Nanoparticles with this compound

This protocol outlines the ligand exchange process to functionalize citrate-capped AuNPs with this compound.

Materials:

-

Citrate-capped AuNP solution (from Protocol 3.1)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

Procedure:

-

Prepare a stock solution of this compound in ultrapure water or a suitable buffer (e.g., PBS). The concentration will depend on the desired final ligand density on the AuNPs.

-

To a specific volume of the citrate-capped AuNP solution, add the this compound solution. A typical starting point is to use a molar excess of the linker relative to the estimated number of surface gold atoms.

-

Incubate the mixture at room temperature for a defined period (e.g., 2-24 hours) with gentle stirring or shaking. This allows for the displacement of citrate ions by the lipoic acid moiety of the linker.

-

To remove unbound this compound and displaced citrate, centrifuge the solution. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 13,000 x g for 15-30 minutes for ~20 nm particles).[3]

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer solution (e.g., PBS).

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

-

After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage or further conjugation.

-

Characterize the functionalized AuNPs using DLS to determine the change in hydrodynamic diameter and zeta potential, and UV-Vis spectroscopy to confirm colloidal stability.

Visualization of Key Processes and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for AuNP functionalization and a representative signaling pathway that can be influenced by drug-loaded nanoparticles.

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

Caption: Targeted drug delivery and modulation of the NF-κB signaling pathway.

Conclusion

This compound serves as a critical component in the development of advanced gold nanoparticle-based platforms for biomedical research. Its robust anchoring chemistry, combined with the biocompatibility and functionalizability of the PEG linker, provides a versatile and stable system for a wide array of applications. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of these functionalized nanomaterials. Further research into the in vivo behavior and specific intracellular pathways affected by these nanoparticles will continue to expand their therapeutic and diagnostic potential.

References

- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoamido-PEG3-alcohol, 1342764-64-0 | BroadPharm [broadpharm.com]

- 5. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [cora.ucc.ie]

- 7. Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]

- 10. researchgate.net [researchgate.net]

The Principle of Self-Assembled Monolayers with Lipoamido-PEG3-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, formation, and application of self-assembled monolayers (SAMs) utilizing Lipoamido-PEG3-OH. This bifunctional molecule is instrumental in the surface modification of materials, particularly in the fields of biosensing, drug delivery, and medical implants, where controlling biological interactions at the nanoscale is paramount.

Core Principles of this compound Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a substrate. In the context of this compound, the formation of a stable and functional SAM is governed by the interplay of its three key components: the lipoamide group, the triethylene glycol (PEG3) linker, and the terminal hydroxyl (-OH) group.

-

The Lipoamide Anchor: The lipoamide group, with its dithiolane ring, serves as a robust anchor to gold and other noble metal surfaces. The sulfur atoms form strong, covalent-like bonds with the metal substrate, driving the self-assembly process and ensuring the stability of the monolayer.

-

The PEG3 Spacer: The triethylene glycol linker is a critical component that confers several advantageous properties to the SAM. Its hydrophilic nature contributes to the water solubility of the molecule.[1] In the assembled monolayer, the PEG chains create a hydrated layer that sterically hinders the approach of proteins and other biomolecules, thereby significantly reducing non-specific adsorption.[2] This "stealth" property is fundamental to the use of these SAMs in biological environments.

-

The Hydroxyl Terminus: The terminal hydroxyl group provides a versatile platform for further functionalization. This reactive group can be chemically modified to attach a wide array of molecules, such as targeting ligands, antibodies, or therapeutic agents, enabling the creation of highly specific and functional surfaces.[1]

The self-assembly process is thermodynamically driven, aiming to achieve a state of minimal free energy through the strong interaction between the lipoamide anchor and the substrate, and the van der Waals interactions between the PEG chains of adjacent molecules.[3]

Quantitative Data on SAM Properties

The physical and chemical properties of SAMs are crucial for their performance. While specific data for this compound is not extensively published, the following table summarizes typical quantitative data for similar short-chain PEG-thiol SAMs on gold surfaces, which can be considered representative.

| Property | Typical Value Range | Characterization Technique | Significance |

| Layer Thickness | 1 - 3 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Confirms monolayer formation and provides insight into molecular orientation. |

| Packing Density | 2 - 5 x 10^14 molecules/cm^2 | X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM) | Indicates the order and integrity of the SAM; higher density often correlates with better protein resistance. |

| Water Contact Angle | 30° - 50° | Contact Angle Goniometry | A lower contact angle indicates a more hydrophilic surface, which is characteristic of PEGylated SAMs and contributes to their protein resistance.[4] |

| Protein Adsorption | < 5 ng/cm^2 | Surface Plasmon Resonance (SPR), QCM | Quantifies the resistance of the SAM to non-specific protein binding, a key performance metric for biomedical applications.[5] |

Experimental Protocols

The formation of high-quality this compound SAMs requires meticulous attention to cleanliness and procedure.[6]

Protocol for SAM Formation on Gold Substrates

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas

-

Clean glass vials with caps

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in Piranha solution for 5-10 minutes in a fume hood.[7] (Caution: Piranha solution is highly corrosive and reactive).

-

Thoroughly rinse the substrates with copious amounts of deionized water.[7]

-

Rinse with anhydrous ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.[7]

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.[7]

-

-

Self-Assembly:

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.[7]

-

Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any physisorbed thiols.[7]

-

Perform a final rinse with anhydrous ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.[7]

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).[6]

-

Protocol for Quantification of Protein Adsorption using SPR

Materials:

-

SPR instrument with gold sensor chips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (e.g., 1 mg/mL fibrinogen or lysozyme in PBS)

-

This compound SAM-coated gold sensor chip

-

Bare gold sensor chip (as a control)

Procedure:

-

Instrument Setup:

-

Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).

-

Prime the system with PBS as the running buffer.

-

-

Baseline Establishment:

-

Insert the SAM-coated and bare gold control chips into the instrument.

-

Flow PBS over the sensor surfaces until a stable baseline is achieved.[7]

-

-

Protein Injection:

-

Inject the protein solution over the sensor surfaces for a defined period (e.g., 5-10 minutes) at a constant flow rate.[7]

-

Monitor the change in the SPR signal (response units, RU) in real-time.

-

-

Dissociation/Rinsing:

-

Switch the flow back to PBS to rinse the sensor surface and monitor the dissociation of any bound protein.

-

-

Data Analysis:

-

Measure the net change in RU after protein injection and rinsing. A significantly lower RU change on the SAM-coated chip compared to the bare gold chip indicates effective resistance to protein adsorption.

-

Visualizations of Workflows and Principles

Experimental Workflow for SAM Preparation

Caption: Workflow for the preparation of this compound SAMs on gold substrates.

Principle of Protein Resistance

Caption: Comparison of protein interaction with a bare gold surface versus a SAM-coated surface.

Impact on Downstream Signaling in Biosensors

This compound SAMs are often used as a background surface in biosensors to prevent non-specific binding, which could otherwise lead to false-positive signals. The terminal -OH group allows for the specific immobilization of capture molecules (e.g., antibodies) in defined locations, while the surrounding PEG layer passivates the rest of the surface.

Caption: Logical diagram of how SAMs ensure signal specificity in biosensors.

Applications in Drug Development

The unique properties of this compound SAMs make them highly valuable in various stages of drug development:

-

Drug Delivery Systems: These SAMs can be used to functionalize nanoparticles, creating "stealth" drug carriers.[8][9] The PEG layer reduces uptake by the reticuloendothelial system, prolonging circulation time and enhancing the likelihood of reaching the target tissue.[2][10] The terminal -OH group can be used to attach targeting moieties for active drug delivery.

-

High-Throughput Screening (HTS): In HTS assays, SAMs can be used to coat microplates or biosensor surfaces to prevent the non-specific binding of candidate drug molecules and other proteins in the assay buffer.[5] This reduces background noise and improves the signal-to-noise ratio, leading to more reliable screening results.

-

Biocompatible Coatings for Implants: Medical devices and implants coated with this compound SAMs exhibit improved biocompatibility. The protein-resistant surface minimizes the foreign body response and reduces the risk of thrombosis or biofouling.

References

- 1. Lipoamido-PEG3-alcohol, 1342764-64-0 | BroadPharm [broadpharm.com]

- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dataphysics-instruments.com [dataphysics-instruments.com]

- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Lipoamido-PEG3-OH: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoamido-PEG3-OH is a heterobifunctional linker molecule that incorporates a lipoamide moiety, a short three-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features makes it a valuable tool in bioconjugation, surface modification, and drug delivery research. The lipoamide group, derived from lipoic acid, provides a dithiolane ring that can be used for anchoring to metal surfaces or can be reduced to form two free thiols. The hydrophilic PEG spacer enhances aqueous solubility and biocompatibility, while the terminal hydroxyl group allows for further chemical modification. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting available data, detailed experimental protocols, and key factors influencing its performance in research and development settings.

Chemical Structure and Properties

This compound is characterized by its distinct functional domains, each contributing to its overall physicochemical properties.

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. The presence of the hydrophilic PEG3 spacer significantly enhances its solubility in aqueous solutions compared to the more hydrophobic lipoic acid.

Quantitative Solubility Data

| Solvent | Expected Solubility | Reference |

| Water | > 10 mg/mL | [1] |

| Ethanol | > 10 mg/mL | [1] |

| Chloroform | > 10 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | > 10 mg/mL | [1] |

| Dichloromethane (DCM) | Soluble (qualitative) | Inferred from similar PEG linkers |

| Dimethylformamide (DMF) | Soluble (qualitative) | Inferred from similar PEG linkers |

Experimental Protocol for Solubility Assessment (Shake-Flask Method)

The "shake-flask" method is a gold standard for determining the thermodynamic or equilibrium solubility of a compound.[2]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature to reach equilibrium.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial for the presence of undissolved solid.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant with the solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL).

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is crucial for its storage, handling, and performance in various applications. The primary points of potential degradation are the amide bond and the dithiolane ring of the lipoamide moiety.

Factors Affecting Stability

| Factor | Effect on this compound | Recommendations |

| pH | The amide bond is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Extreme pH values can lead to hydrolysis. | For long-term storage in solution, use buffers with a pH range of 6.0-8.0. |

| Temperature | Elevated temperatures can accelerate both hydrolytic and oxidative degradation. | Store stock solutions and solid material at low temperatures (-20°C is commonly recommended for long-term storage).[3] |

| Oxidation | The dithiolane ring of the lipoamide moiety is susceptible to oxidation, which can lead to the formation of thiolsulfinates and thiolsulfonates.[4][5] | Protect from air and oxidizing agents. For best stability, materials may be handled under an inert gas.[1] |

| Light | Exposure to light, particularly UV light, can potentially promote degradation. | Store in a light-protected container.[1] |

Experimental Protocol for Stability Assessment (HPLC-Based Method)

A stability-indicating HPLC method is essential for assessing the degradation of this compound over time and under various stress conditions.

Objective: To monitor the degradation of this compound and identify potential degradation products under specific conditions (e.g., different pH, temperature).

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Temperature-controlled incubators or water baths

-

HPLC system with a UV or charged aerosol detector (CAD)

-

A suitable reversed-phase HPLC column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

-

Prepare stock solutions of this compound in the desired buffers.

-

Aliquot the solutions into separate vials for each time point and condition.

-

Store the vials under the specified conditions (e.g., 4°C, 25°C, 40°C).

-

At each time point (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

-

Analyze the samples by HPLC.

-

Monitor the peak area of the intact this compound and look for the appearance of new peaks, which may correspond to degradation products.

-

Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Caption: Factors influencing stability.

Conclusion

This compound is a versatile linker with favorable solubility in both aqueous and common organic solvents, attributed to its hydrophilic PEG spacer. Its stability is generally robust under standard laboratory conditions, with the primary considerations being the potential for hydrolysis of the amide bond at extreme pH and oxidation of the lipoamide moiety. For optimal performance and longevity, it is recommended to store this compound at low temperatures, protected from light and moisture, and to use buffered solutions within a neutral pH range for aqueous applications. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the solubility and stability of this compound in their specific experimental systems, ensuring reliable and reproducible results.

References

The Lipoamido-PEG3-OH Linker: A Technical Guide for Drug Development Professionals

An in-depth examination of the structure, properties, and applications of the Lipoamido-PEG3-OH linker in advanced drug development, including its role in Proteolysis Targeting Chimeras (PROTACs) and nanoparticle-based drug delivery systems.

Introduction: The Pivotal Role of Linkers in Modern Therapeutics

In the landscape of advanced therapeutics, the linker molecule, though often overlooked, plays a critical role in the efficacy and safety of targeted therapies. These molecular bridges connect a targeting moiety to a therapeutic payload, ensuring stability in circulation and enabling controlled release at the site of action. This compound has emerged as a versatile linker, particularly in the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and nanoparticle drug delivery. Its unique combination of a lipoamide anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive hydroxyl group provides a powerful tool for researchers and drug developers. This technical guide delves into the core attributes of the this compound linker, providing a comprehensive resource for its application in the development of next-generation therapeutics.

Core Properties of this compound

This compound is a heterobifunctional linker characterized by three key components: a lipoamide group, a tri-ethylene glycol (PEG3) spacer, and a terminal hydroxyl group.[1][2][3]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and technical data sheets.[1][2][3][4][5][6]

| Property | Value |

| Chemical Name | 5-(1,2-dithiolan-3-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)pentanamide |

| Molecular Formula | C16H31NO5S2 |

| Molecular Weight | 381.55 g/mol |

| CAS Number | 1342764-64-0 |

| Appearance | Solid powder or viscous liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) |

| Storage | Recommended at -20°C under inert gas to prevent degradation |

Key Functional Moieties

-

Lipoamide Group: This cyclic disulfide moiety serves as a robust anchor for conjugation to various surfaces, most notably gold nanoparticles, through dative bonds between the sulfur atoms and the gold surface.[3] It can also interact with thiol groups on proteins and other biomolecules.[1]

-

PEG3 Spacer: The tri-ethylene glycol chain is a short, hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the entire molecule and any conjugate it is a part of.[2] The flexibility of the PEG chain is also crucial in applications like PROTACs, where it allows for the optimal orientation of the two ends of the chimera to facilitate the formation of a productive ternary complex.

-

Terminal Hydroxyl Group: The primary alcohol at the terminus of the PEG chain provides a reactive handle for a wide range of conjugation chemistries.[2] It can be readily activated or modified to couple with a variety of functional groups on target protein ligands, E3 ligase ligands, or other molecules of interest.

Applications in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The this compound linker is a valuable tool in the design and synthesis of PROTACs.[3][4]

Role in Ternary Complex Formation

The linker is not merely a passive spacer in a PROTAC; its length and composition are critical determinants of the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimally configured ternary complex is essential for efficient ubiquitination and subsequent degradation of the target protein. The PEG3 chain of this compound provides the necessary flexibility and length to facilitate this crucial interaction.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The terminal hydroxyl group is first activated to enable coupling with a ligand for the protein of interest.

Experimental Protocol: Activation of this compound and Conjugation

The following is a generalized protocol for the activation of the terminal hydroxyl group of this compound via mesylation and subsequent conjugation to an amine-containing protein of interest (POI) ligand.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Amine-containing POI ligand

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation (Mesylation):

-

Dissolve this compound (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Lipoamido-PEG3-OMs.

-

Purify the crude product by column chromatography on silica gel.

-

-

Conjugation to POI Ligand:

-

Dissolve the amine-containing POI ligand (1 equivalent) and the purified Lipoamido-PEG3-OMs (1.2 equivalents) in anhydrous DMF or ACN under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50°C) to drive the reaction to completion.

-

Monitor the reaction progress by LC-MS.

-

Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

-

The crude PROTAC is now ready for purification, typically by preparative HPLC.

-

Application in Nanoparticle-Based Drug Delivery

The lipoamide moiety of this compound makes it an excellent choice for the functionalization of gold nanoparticles (AuNPs), creating a stable and biocompatible drug delivery platform.[3] The PEG spacer provides a hydrophilic shield that can improve the stability of the nanoparticles in biological fluids and reduce non-specific protein adsorption.

Nanoparticle Functionalization Workflow

The process of functionalizing gold nanoparticles with this compound is a straightforward and robust method for creating targeted drug delivery vehicles.

Experimental Protocol: Functionalization of Gold Nanoparticles

The following protocol is adapted from a study by Sacchi et al. for the functionalization of gold nanoparticles.

Materials:

-

Colloidal gold nanoparticles (e.g., 25 nm)

-

This compound (or a pre-conjugated derivative)

-

5 mM Sodium phosphate buffer, pH 7.4

-

Sodium hydroxide for pH adjustment

-

0.5% Human Serum Albumin (HSA) solution

-

Centrifuge capable of at least 13,000 x g

Procedure:

-

Adjust the pH of the colloidal gold solution to approximately 7.5 with sodium hydroxide.

-

Add the this compound (or its conjugate) dissolved in 5 mM sodium phosphate buffer (pH 7.4) to the gold nanoparticle solution.

-

Incubate the mixture at room temperature for 2 hours with gentle shaking.

-

To saturate the nanoparticle surface and prevent aggregation, add the 0.5% HSA solution in aliquots and incubate for an additional 10-15 minutes at room temperature.

-

Centrifuge the mixture at 13,000 x g for 15-30 minutes to pellet the functionalized nanoparticles.

-

Carefully remove the supernatant and resuspend the pellet in a suitable buffer (e.g., 5 mM sodium phosphate buffer, pH 7.3, containing 0.05% HSA).

-

Repeat the centrifugation and washing steps two more times to ensure the removal of any unbound linker or protein.

-

The final purified functionalized nanoparticles can be stored at 4°C for further use.

Comparative Analysis with Other PEG Linkers

The choice of linker length is a critical parameter in drug design. While this compound is a popular choice, variations with different PEG chain lengths are also available.

| Linker | Molecular Weight ( g/mol ) | Key Structural Difference | Potential Application Advantage |

| Lipoamido-PEG2-OH | 337.50 | Shorter PEG chain (2 ethylene glycol units) | May be optimal for ternary complexes requiring closer proximity of the two ligands, potentially reducing steric bulk.[1] |

| This compound | 381.55 | Three ethylene glycol units | A versatile balance of flexibility and length, suitable for a wide range of applications. |

| Lipoamido-PEG-azide | 406.56 (for PEG3) | Terminal azide group instead of hydroxyl | Enables "click chemistry" conjugation (e.g., with alkyne-modified molecules), offering high efficiency and specificity.[1] |

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair in PROTAC design, as well as the desired physicochemical properties of the final conjugate. Empirical testing is often required to determine the ideal linker for a given application.

Conclusion

The this compound linker is a powerful and versatile tool in the arsenal of drug development professionals. Its well-defined structure, featuring a robust anchoring group, a biocompatible and solubilizing spacer, and a reactive handle for conjugation, makes it suitable for a range of advanced therapeutic applications. From the rational design of potent PROTACs to the construction of stable and targeted nanoparticle drug delivery systems, this compound offers a reliable and adaptable platform for innovation. This guide has provided a comprehensive overview of its properties, applications, and relevant experimental protocols to aid researchers in harnessing the full potential of this valuable molecular entity.

References

The Lipoic Acid Moiety in Lipoamido-PEG3-OH: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of the lipoic acid moiety within the Lipoamido-PEG3-OH linker, a versatile tool in modern drug development. This compound combines the unique properties of lipoic acid with the benefits of a short polyethylene glycol (PEG) spacer, offering a powerful platform for creating advanced therapeutic systems. This document details its core applications, provides quantitative data for key performance parameters, outlines experimental protocols, and visualizes relevant biological and experimental pathways.

Core Applications of the Lipoic Acid Moiety

The therapeutic potential of this compound is primarily derived from the intrinsic properties of its lipoic acid head group. These applications fall into three main categories:

-